molecular formula C16H12ClN3O B5719596 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone

Cat. No. B5719596
M. Wt: 297.74 g/mol
InChI Key: ISLGHJROOAYBMJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone, also known as CBAQ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Mechanism of Action

The exact mechanism of action of 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Additionally, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), which is involved in angiogenesis.
Biochemical and Physiological Effects:
3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to inhibit angiogenesis by inhibiting the migration and tube formation of endothelial cells. In vivo studies have shown that 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone possesses anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been extensively studied, and its biological activities are well characterized. However, one limitation of using 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability.

Future Directions

There are several future directions for the study of 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone and to identify its molecular targets. Furthermore, the potential therapeutic applications of 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone in various diseases, such as cancer and fibrosis, should be further explored.

Synthesis Methods

3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone can be synthesized through a multi-step process starting with 2-chlorobenzaldehyde and 2-aminobenzamide. The first step involves the condensation of these two compounds in the presence of acetic acid to form 2-(2-chlorobenzylidene)aminobenzamide. This intermediate is then reacted with methyl anthranilate in the presence of sulfuric acid to form the final product, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone.

Scientific Research Applications

3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to possess anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, 3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone has been shown to possess anti-fibrotic effects by inhibiting the expression of fibrotic markers in hepatic stellate cells.

properties

IUPAC Name

3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-11-19-15-9-5-3-7-13(15)16(21)20(11)18-10-12-6-2-4-8-14(12)17/h2-10H,1H3/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLGHJROOAYBMJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324475
Record name 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

CAS RN

112447-50-4
Record name 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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